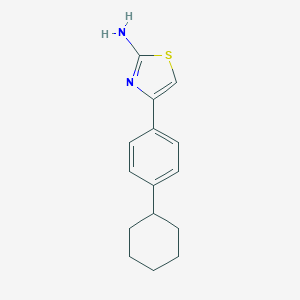

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine

Overview

Description

Synthesis Analysis

- A detailed experimental and theoretical investigation of similar thiazol-2-amine compounds, focusing on their molecular and electronic structures, was conducted using various methods like NMR, IR, X-ray diffraction, and computational methods (Özdemir et al., 2009).

- Research on related compounds, such as 4-thiazolidinones, highlighted the use of these as intermediates for synthesizing various derivatives, demonstrating the versatility and reactivity of these compounds in synthetic processes (Behbehani & Ibrahim, 2012).

Molecular Structure Analysis

- Investigations into compounds with structures similar to 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine revealed insights into their molecular geometries, vibrational frequencies, and electronic structures, which were studied through various spectroscopic and computational methods (Özdemir et al., 2009).

Chemical Reactions and Properties

- Studies on thiadiazoles and related structures have shown that these compounds can undergo various chemical transformations, such as ring-opening reactions and intramolecular cyclizations, which are crucial for synthesizing diverse heterocyclic compounds (Androsov, 2008).

Physical Properties Analysis

- The physical properties of related thiazol-2-amine derivatives have been characterized through methods like single-crystal X-ray diffraction, revealing insights into their crystal structures and stability under various conditions (Nadaf et al., 2019).

Chemical Properties Analysis

- Research on similar thiazol-2-amine compounds has involved studying their chemical behaviors, such as their reactivity in the presence of different reagents and under various conditions, which is essential for understanding their potential applications in synthesis and material science (Dani et al., 2013).

Scientific Research Applications

Multi-Stimuli Response and Security Ink Application

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine, as part of a novel V-shaped molecule, exhibits significant multi-stimuli responses. This compound shows a profound intramolecular charge transfer (ICT) effect, enhanced aggregation-induced emission (AIE), and morphology-dependent fluorochromism, triggered by mechanical force or pH changes. Its unique properties have potential applications in security inks, offering a method for secure communication without the need for a covering agent (Lu & Xia, 2016).

Molecular and Electronic Structure Analysis

The molecular and electronic structures of derivatives of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine have been explored in detail. Studies using various techniques like NMR, IR, X-ray diffraction, and computational methods provide insights into the geometry, vibrational frequencies, and molecular orbital energies. Such investigations are crucial for understanding the chemical and physical properties of these compounds, which can be applied in different fields of chemistry and material science (Özdemir et al., 2009).

Corrosion Inhibition in Iron

Derivatives of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine have been studied for their potential as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict their effectiveness in protecting iron surfaces from corrosion. This research is significant in the field of materials science, especially for industries dealing with metal preservation and maintenance (Kaya et al., 2016).

X-ray Crystallographic and Spectroscopic Studies

X-ray crystallography and spectroscopy have been used to study the structure of aminothiazole derivatives, including those related to 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine. These studies offer valuable insights into the solid-state structures, hydrogen bonding, and electronic properties of these compounds, which are relevant in pharmaceuticals, agrochemicals, and dyes (Adeel et al., 2017).

Synthesis of Enantiomerically Pure Compounds and Cycloaddition Reactions

The synthesis of enantiomerically pure 1,3-thiazole derivatives and their involvement in stereoselective 1,3-dipolar cycloaddition reactions have been explored. These reactions are critical for creating optically active compounds, which have significant implications in pharmaceuticals and asymmetric synthesis (Gebert & Heimgartner, 2002).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-cyclohexylphenylboronic acid , have been used in Suzuki–Miyaura coupling reactions , which suggests that this compound might interact with similar targets.

Mode of Action

This reaction involves the interaction of the compound with a transition metal catalyst, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki–miyaura coupling, in which similar compounds are involved, is a key reaction in organic synthesis . This suggests that the compound might influence pathways involving carbon-carbon bond formation.

Result of Action

The involvement of similar compounds in suzuki–miyaura coupling reactions suggests that this compound might contribute to the formation of new carbon-carbon bonds .

Action Environment

The suzuki–miyaura coupling reactions, in which similar compounds are involved, are known to be influenced by various factors, including the choice of catalyst, temperature, and solvent .

properties

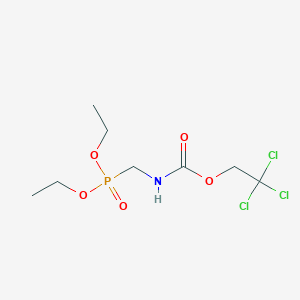

IUPAC Name |

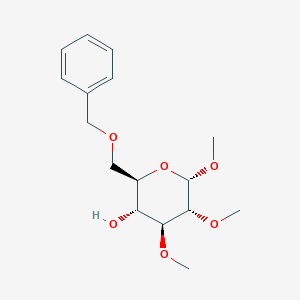

4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEXZTFCZYULFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

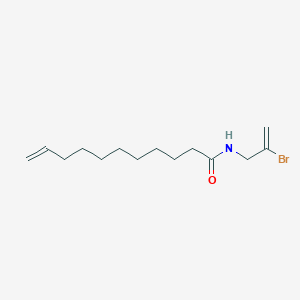

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357443 | |

| Record name | 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine | |

CAS RN |

105512-86-5 | |

| Record name | 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

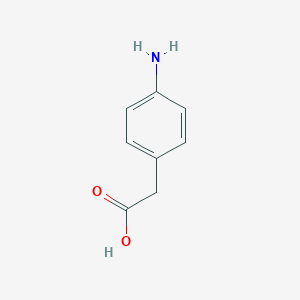

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)

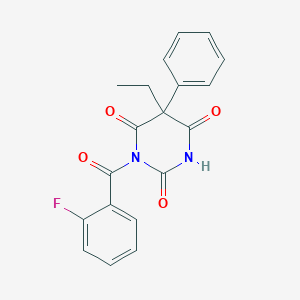

![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)